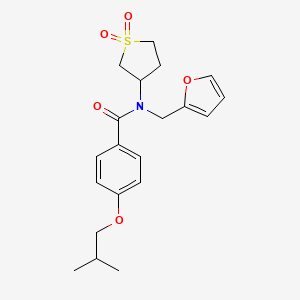
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide, also known by its systematic name, is a complex organic compound. Its chemical structure consists of a benzamide core with various functional groups attached. Let’s break it down:
Benzamide Core: The central part of the compound is a benzene ring with an amide functional group (CONH₂) attached.
Preparation Methods
The synthetic routes for this compound can vary, but here are some common methods:
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory synthesis typically involves multi-step reactions. One approach could be the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions due to its diverse functional groups.
Oxidation and Reduction: The carbonyl group (C=O) in the thiophene ring can participate in redox reactions.
Substitution Reactions: The benzamide core may undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation might involve reagents like potassium permanganate (KMnO₄), while reduction could use sodium borohydride (NaBH₄).
Major Products: These reactions can yield derivatives with altered functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential drug-like properties, and interactions with biological targets.
Industry: The compound’s unique structure could inspire novel materials or pharmaceuticals.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific proteins, enzymes, or receptors.
Pathways: It may modulate cellular signaling pathways, affecting processes like inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds:
Properties
Molecular Formula |
C20H25NO5S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C20H25NO5S/c1-15(2)13-26-18-7-5-16(6-8-18)20(22)21(12-19-4-3-10-25-19)17-9-11-27(23,24)14-17/h3-8,10,15,17H,9,11-14H2,1-2H3 |
InChI Key |
UCACHBAJFAYBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


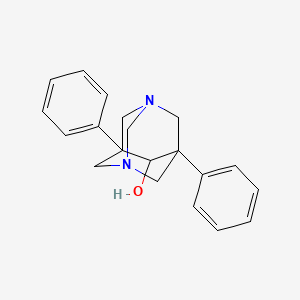
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide](/img/structure/B11400061.png)
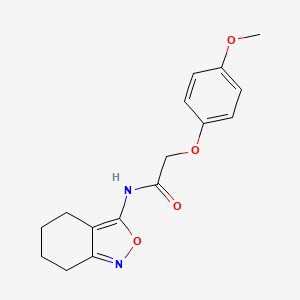
![2-{2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11400066.png)
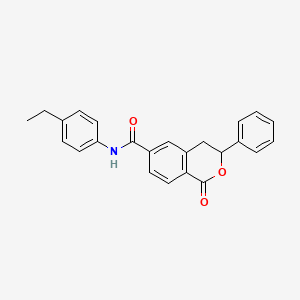
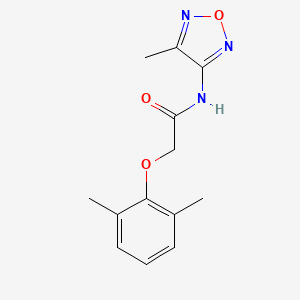

![N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400095.png)
![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400098.png)
![Dimethyl [2-(diphenylmethyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11400105.png)
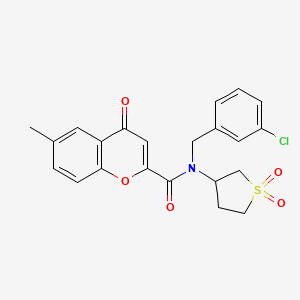
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400118.png)
![N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11400123.png)
![6-(4-ethoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400128.png)
